2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione
Description
2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione is a derivative of the 1H-indene-1,3(2H)-dione scaffold, characterized by a pyridine substituent at position 2 of the indene-dione core. The pyridine ring is substituted with a methyl group at position 6, distinguishing it from related compounds like pyrophthalone (PP, 2-(2-pyridinyl)-1H-indene-1,3(2H)-dione) and quinophthalone (QP, 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione) . The methyl group may influence solubility, electronic properties, and biological interactions compared to unsubstituted pyridinyl derivatives.
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(6-methylpyridin-3-yl)indene-1,3-dione |
InChI |
InChI=1S/C15H11NO2/c1-9-6-7-10(8-16-9)13-14(17)11-4-2-3-5-12(11)15(13)18/h2-8,13H,1H3 |
InChI Key |
FUYYAFUIAAXGSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Experimental Procedures from Literature
Though no direct experimental procedure for the exact compound was found in the reviewed literature, the following generalized procedure adapted from spiro-isobenzofuran and indene-1,3-dione syntheses can be considered as a model:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting pyridinyl ketone (e.g., 1-(6-methylpyridin-3-yl)ethanone) | Prepared via hydration of ethynylpyridine derivatives under acidic conditions |
| 2 | Condensation with appropriate indanone or ninhydrin derivatives in acetic acid at 50 °C for 2–3 hours | Forms intermediate diketone scaffold |
| 3 | Addition of periodic acid or other oxidants at room temperature | Oxidation to form the indene-1,3-dione core |
| 4 | Isolation by filtration and washing with water, recrystallization from ethyl acetate or chromatographic purification | Purification of final product |
This general approach is supported by Mousavi et al. (2020) for related spiro compounds and by the patent literature for pyridinyl intermediates.
Summary Table of Preparation Methods
Research Findings and Notes
- The compound's diketone groups are reactive sites enabling further functionalization, useful in medicinal chemistry and organic synthesis intermediates.
- High-yielding, one-pot syntheses are preferred for scalability and safety, especially those avoiding explosive oxidants.
- The use of piperidine as a base catalyst enhances yield and reaction efficiency in condensation steps involving pyridinyl intermediates.
- While direct synthetic protocols for this exact compound are scarce, the combination of methods from indene-1,3-dione and pyridinyl ketone chemistry provides a robust framework for its preparation.
Chemical Reactions Analysis
Synthetic Methods
The compound is synthesized via:
-
Condensation reactions between 6-methylpyridine derivatives and indene dione precursors under basic conditions (e.g., NaOEt or K₂CO₃).
-
Cyclization strategies using diethyl phthalate derivatives and methylpyridine-containing ketones, often catalyzed by transition metals like Rh or Pd .
| Method | Reagents/Conditions | Yield | Key Features |
|---|---|---|---|
| Aldol Condensation | EtOH, NaOEt, 80°C, 12h | 45–60% | Forms C–C bond between pyridine and indene |
| Transition Metal Catalysis | Rh₂(OAc)₄, TCE, 70°C, 6h | 55–70% | Enables spirocyclic product formation |
Nucleophilic Additions
The electron-deficient carbonyl groups at positions 1 and 3 undergo nucleophilic attacks:
-
Grignard reagents (e.g., MeMgBr) selectively add to the C1 carbonyl, forming tertiary alcohols.
-
Ammonia derivatives (e.g., hydrazines) form hydrazones at C3, useful for heterocycle synthesis .
Example Reaction:
Cycloaddition Reactions
The α,β-unsaturated ketone system participates in:
-
[4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene), producing bicyclic adducts .
-
1,3-Dipolar cycloadditions with nitrile oxides, yielding isoxazoline derivatives .
| Cycloaddition Type | Reagents | Product | Yield |
|---|---|---|---|
| Diels-Alder | Cyclopentadiene, Δ | Bicyclo[4.3.0]nonene derivative | 55% |
| 1,3-Dipolar | CH₃C≡NO, Et₃N | Isoxazoline-indene hybrid | 48% |
Knoevenagel Condensation
The compound reacts with active methylene compounds (e.g., malononitrile) to form extended π-conjugated systems:
This reaction is temperature-dependent, with higher temperatures favoring bis-adduct formation .
Cascade Reactions
In ethanol under reflux, 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione reacts with 1,1-enediamines to form indenodihydropyridines via a Michael addition-cyclization sequence :
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| N,N-Dimethyl-1,1-enediamine | EtOH, Δ, 6h | Indenodihydropyridine-3a | 89% |
Comparative Reactivity
The pyridine ring’s electron-withdrawing effect enhances electrophilicity at the indene dione core. Key differences from simpler analogs:
| Feature | 2-(6-Methylpyridin-3-yl) Derivative | 1H-Indene-1,3(2H)-dione |
|---|---|---|
| Carbonyl Reactivity | Higher electrophilicity at C1 and C3 | Moderate reactivity |
| Cycloaddition Rates | 2.5× faster Diels-Alder kinetics | Baseline |
| Solubility | Improved in polar aprotic solvents | Low solubility |
Mechanistic Insights
Scientific Research Applications
2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It may serve as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function .
Comparison with Similar Compounds
Comparison with Structural Analogs: Key Findings
Structural and Electronic Properties
The 6-methylpyridin-3-yl substituent introduces steric and electronic effects distinct from other derivatives. For example:
- Pyrophthalone (PP): Lacks the methyl group, leading to differences in π-conjugation and dipole moments. PP exhibits photostability in ethanol and cyclohexane under UV light (λ = 253.7 nm), forming radicals and solvated electrons in alkaline aqueous solutions .
- Quinophthalone (QP): The bulkier quinolinyl group enhances π-stacking interactions, improving thermal stability compared to pyridinyl derivatives .
Photochemical Behavior
- PP and QP : Under flash photolysis, these compounds generate transient species (e.g., radicals, solvated electrons) in alkaline conditions. Reaction rates vary with solvent polarity and pH .
- Hydrazone Derivatives (e.g., 2-(2-phenylhydrazono)-1H-indene-1,3(2H)-dione): Exhibit solvatochromism, with applications as Cu²⁺ chemosensors due to selective fluorescence quenching .
Physicochemical Properties
Discussion of Key Differences and Trends
- However, its steric bulk may reduce π-stacking efficiency relative to QP .
- Photostability : Methyl substitution on pyridine could alter UV absorption profiles and radical formation pathways compared to PP and QP, warranting further photolytic studies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is synthesized via condensation of phthalide derivatives with substituted aldehydes. A validated protocol involves reacting phthalide with 6-methylnicotinaldehyde in ethyl acetate under sodium methoxide catalysis. Yield optimization requires systematic variation of parameters:
- Catalyst concentration (e.g., 0.1–1.0 M sodium methoxide).
- Solvent polarity (test THF, DMF, or toluene for improved regioselectivity).
- Temperature control (60–100°C with reflux).
- Stoichiometric ratios (1:1 to 1:1.5 aldehyde:phthalide).
Post-reaction, purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR : - and -NMR to confirm substitution patterns (pyridinyl vs. indene protons).
- FT-IR : Identify carbonyl stretches (~1700–1750 cm) and aromatic C-H bending.
- HPLC-MS : Quantify purity and validate molecular weight (ESI+ mode for [M+H]).
- XRD : Resolve crystal structure ambiguities (if crystalline).
Cross-validate with elemental analysis (±0.4% C/H/N tolerance) .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Adopt a tiered screening strategy:
- In vitro enzyme inhibition : Target kinases or oxidoreductases (e.g., COX-2) using fluorometric assays.
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM).
- Positive controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity).
- Statistical design : Employ triplicate replicates and ANOVA for significance testing (p < 0.05) .
Advanced Research Questions
Q. What computational approaches are suitable for studying the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess stability.
- Docking studies : Model binding affinities with protein targets (e.g., PARP-1) using AutoDock Vina.
Validate computational results with experimental UV-Vis spectra and kinetic data .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-analysis : Compile data from peer-reviewed studies (exclude preprints) and assess heterogeneity via I-statistics.
- Dose-response re-evaluation : Test conflicting concentrations (e.g., 10 vs. 50 µM) under standardized conditions.
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways.
- Batch variability control : Ensure compound purity (>95%) via HPLC and confirm structural integrity with -NMR .
Q. What experimental frameworks are recommended for studying environmental stability and degradation pathways?
- Methodological Answer :
- Abiotic degradation : Expose to UV light (254 nm) in aqueous buffers (pH 4–10) and monitor via LC-MS/MS for breakdown products.
- Biotic degradation : Use soil microcosms (OECD 307 guidelines) with LC-HRMS to identify microbial metabolites.
- QSAR modeling : Predict eco-toxicity endpoints (e.g., LC) using EPI Suite™.
Include controls (dark/sterile conditions) to distinguish photolytic vs. microbial pathways .
Q. How can mechanistic studies elucidate the compound’s role in catalytic or supramolecular systems?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare in deuterated solvents to identify rate-limiting steps.
- Spectroelectrochemistry : Use cyclic voltammetry with in-situ UV-Vis to track redox behavior.
- XAS/XPS : Characterize coordination environments in metal-organic frameworks (MOFs).
Correlate findings with crystallographic data to propose reaction mechanisms .
Theoretical and Methodological Frameworks
Q. How should researchers align studies of this compound with existing theoretical frameworks (e.g., ligand-receptor interactions)?
- Methodological Answer :
- Ligand-based design : Apply Hansch analysis to correlate substituent effects (e.g., methyl group at pyridinyl) with bioactivity.
- Structure-activity relationships (SAR) : Use CoMFA/CoMSIA models to prioritize synthetic analogs.
- Thermodynamic profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC).
Ground hypotheses in pharmacophore models from analogous indene-dione systems .
Q. What statistical designs are optimal for multi-factor optimization (e.g., synthesis + bioactivity)?
- Methodological Answer :
- Response Surface Methodology (RSM) : Use Box-Behnken or Central Composite Designs to optimize >3 variables (e.g., temperature, catalyst, solvent).
- Machine learning : Train random forest models on synthetic yield/bioactivity datasets.
- Cross-validation : Split data into training (70%) and test (30%) sets to prevent overfitting.
Report R, RMSE, and p-values for model robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
